5-Amino-2-methylbenzothiazole
Overview
Description
Synthesis Analysis
The synthesis of 5-Amino-2-methylbenzothiazole derivatives often involves methods that allow for the introduction of amino and methyl groups into the benzothiazole core. A common approach for synthesizing 2-aminobenzothiazoles, which can be related to the synthesis of 5-amino-2-methylbenzothiazole, involves the reaction of aryl isothiocyanates with formamides under metal-free conditions. This process is initiated by decarbonylative aminyl radical formation, followed by aminyl radical addition to isothiocyanates and cyclization via sulfur-centered radical intermediates (He et al., 2016). Another method includes the iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolyzed Herz salts, resulting in 2-aminobenzothiazoles (Neo et al., 2011).
Scientific Research Applications
1. Pharmaceutical Intermediates
- Summary of Application: 5-Amino-2-methylbenzothiazole is used as an intermediate in the production of various pharmaceuticals .
2. Anti-Tubercular Compounds
- Summary of Application: Benzothiazole derivatives, including those synthesized from 5-Amino-2-methylbenzothiazole, have been found to have anti-tubercular activity .
- Methods of Application: Synthesis of these derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
- Results or Outcomes: The newly synthesized molecules were found to have better inhibition potency against M. tuberculosis compared to standard reference drugs . The structure-activity relationships of these new benzothiazole derivatives have been studied, along with molecular docking studies of selected compounds against the target DprE1 .
3. Anti-Bacterial and Anti-Fungal
- Summary of Application: Benzothiazole derivatives, including those synthesized from 5-Amino-2-methylbenzothiazole, have been found to have anti-bacterial and anti-fungal activities .
- Results or Outcomes: The outcomes also depend on the specific microorganism being targeted. In general, these compounds have been found to inhibit the growth of a variety of bacteria and fungi .
4. Anti-Oxidant
- Summary of Application: Benzothiazole derivatives, including those synthesized from 5-Amino-2-methylbenzothiazole, have been found to have anti-oxidant activities .
- Results or Outcomes: These compounds have been found to exhibit significant anti-oxidant activities, as evidenced by their ability to scavenge free radicals .
5. Anti-Tetanus
- Summary of Application: 5-Amino-2-methylbenzothiazole has been studied for its anti-tetanus activity .
- Results or Outcomes: The outcomes also depend on the specific microorganism being targeted. In general, these compounds have been found to inhibit the growth of a variety of bacteria and fungi .
6. Synthesis of N- (4-methyl-1,3-benzothiazol-yl)- N - [ (1,4,5,8-tetramethoxy-2-napthyl)methylidene]amine
- Summary of Application: 5-Amino-2-methylbenzothiazole is used in the synthesis of N- (4-methyl-1,3-benzothiazol-yl)- N - [ (1,4,5,8-tetramethoxy-2-napthyl)methylidene]amine .
- Results or Outcomes: The outcomes also depend on the specific pharmaceutical product being synthesized. In general, using this compound as an intermediate can help to streamline the synthesis process and improve the efficiency of producing the final pharmaceutical product .
Safety And Hazards
5-Amino-2-methylbenzothiazole is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
2-methyl-1,3-benzothiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWQHYMVUZYWIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065430 | |
Record name | 5-Benzothiazolamine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-methylbenzothiazole | |
CAS RN |
13382-43-9 | |
Record name | 5-Amino-2-methylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13382-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Benzothiazolamine, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzothiazolamine, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Benzothiazolamine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1,3-benzothiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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